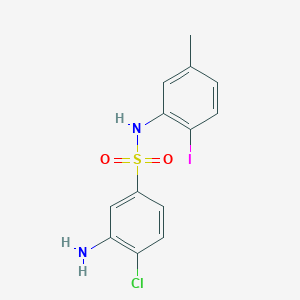

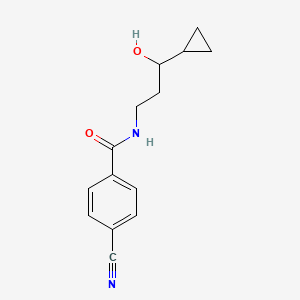

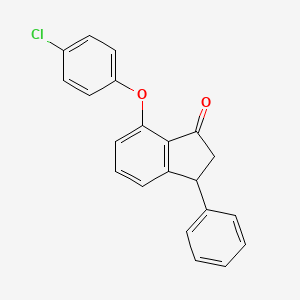

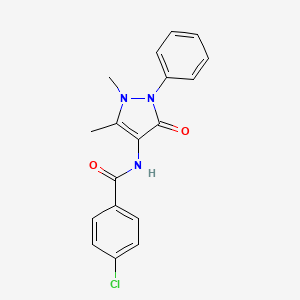

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide” is a chemical compound that has been synthesized and characterized in various studies .

Synthesis Analysis

The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Hirshfeld surface analysis was performed to probe these intermolecular interactions in detail .Chemical Reactions Analysis

The compound has been involved in reactions with various metal salts to form complexes . These complexes were characterized using infrared, mass spectra, nuclear magnetic resonance, electronic absorption spectra, electron spin resonance, and magnetic moment measurements as well as elemental and thermal analyses .Physical and Chemical Properties Analysis

The compound exhibits various physical and chemical properties. For instance, it forms an orange solution when synthesized . It also forms complexes with various metal ions .Aplicaciones Científicas De Investigación

Intermolecular Interactions and Structural Analysis

- The study by Saeed et al. (2020) on antipyrine-like derivatives, including 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, focuses on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds exhibit intermolecular interactions, mainly stabilized by hydrogen bonds and π-interactions, highlighting their potential in designing molecular assemblies with specific properties Saeed et al., 2020.

Synthesis and Characterization of Derivatives

- Research on the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles provides insights into the chemical reactivity of pyrazolone derivatives, offering a pathway to novel heterocyclic compounds with potential applications in drug discovery and materials science Holzer & Hahn, 2003.

Biological Evaluation and Potential Medicinal Applications

- Another study by Saeed et al. (2015) synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, evaluating their inhibitory potential against various enzymes. These compounds have shown potential biological applications, suggesting their relevance in medicinal chemistry for developing new therapeutic agents Saeed et al., 2015.

Metal Complex Synthesis

- The synthesis and characterization of metal complexes of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) benzamide by Ahmed (2022) demonstrate the ligand's ability to form complexes with various metals. These complexes, characterized by spectroscopic methods, have potential applications in catalysis, materials science, and possibly as pharmaceuticals Awf A.R. Ahmed, 2022.

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds interact with their targets through various intermolecular interactions, including hydrogen bonding and interaction involving π-ring .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Similar compounds have been found to show good binding interaction with their targets, which may suggest favorable bioavailability .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that similar compounds can be stabilized by various intermolecular interactions, which may be influenced by environmental factors .

Propiedades

IUPAC Name |

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-12-16(20-17(23)13-8-10-14(19)11-9-13)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHQCQPNZIIREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)

![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)

![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)